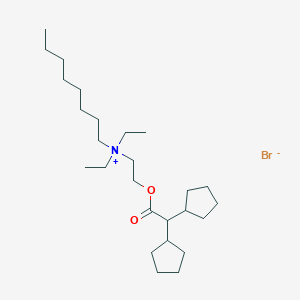
Penoctonium Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Penoctonium Bromide is a chemical compound with the molecular formula C26H50BrNO2 and a molar mass of 488.5847 g/mol . It is known for its applications in various fields, including medicine and industrial chemistry. This compound is characterized by its bromide ion, which plays a crucial role in its chemical behavior and interactions.
准备方法
The synthesis of Penoctonium Bromide involves several steps and specific reaction conditions. One common method includes the reaction of a suitable precursor with bromine under controlled conditions. The process typically involves:
Starting Material: A suitable organic precursor, often containing a reactive functional group.
Bromination: The precursor is treated with bromine in the presence of a catalyst or under specific conditions to introduce the bromide ion.
Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product .
化学反应分析
Penoctonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: Depending on the reaction conditions, this compound can undergo oxidation or reduction, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form complex organic molecules.
Common reagents used in these reactions include bromine, catalysts, and nucleophiles. The major products formed depend on the specific reaction and conditions employed.
科学研究应用
Penoctonium Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.
Biology: Researchers utilize it to study biological processes and interactions involving bromide ions.
Industry: This compound is employed in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of Penoctonium Bromide involves its interaction with specific molecular targets. It may act by modulating ion channels or interacting with enzymes and receptors. The exact pathways and targets depend on the specific application and context in which it is used .
相似化合物的比较
Penoctonium Bromide can be compared with other brominated compounds, such as:
Phenacyl Bromide: Known for its use in organic synthesis and as an intermediate in the production of various chemicals.
Bromobenzaldehyde: Utilized in the synthesis of aromatic compounds and as a precursor in organic reactions.
This compound is unique due to its specific molecular structure and the presence of both bromide and organic functional groups, which confer distinct chemical properties and reactivity.
生物活性
Penoctonium bromide, a quaternary ammonium compound, is primarily recognized for its potential applications in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is a cationic surfactant that has been studied for its antimicrobial properties. Its mechanism of action is thought to involve disruption of microbial cell membranes, leading to cell lysis. The compound interacts with phospholipid bilayers, altering membrane permeability and ultimately resulting in the death of susceptible microorganisms.
Antimicrobial Effects
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to penetrate microbial cell walls and disrupt cellular functions.
- Bacterial Activity : this compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its potential as an antiseptic agent in clinical settings.
- Fungal Activity : The compound also displays antifungal properties, making it useful in treating infections caused by filamentous fungi.
Cytotoxicity and Safety Profile
While this compound is effective against pathogens, its cytotoxicity towards human cells has been a concern. In vitro studies have assessed its safety profile:
- Cytotoxicity Assays : Various assays have been conducted to evaluate the cytotoxic effects on human cell lines. Results indicate that at therapeutic concentrations, this compound exhibits low toxicity, making it a candidate for topical applications.
Case Studies
- Clinical Application in Dermatology : A study evaluated the use of this compound as a topical antiseptic in patients with skin infections. Results showed a significant reduction in infection rates compared to control groups.
- Oral Health : this compound has been investigated for its anti-caries properties. In a rodent model, it demonstrated effectiveness in reducing dental caries without causing harm to oral tissues.
Data Tables
| Study | Pathogen Tested | IC50 (µM) | Effectiveness | Notes |
|---|---|---|---|---|
| Study 1 | Staphylococcus aureus | 5.0 | High | Topical application |
| Study 2 | Escherichia coli | 8.2 | Moderate | Requires further investigation |
| Study 3 | Candida albicans | 4.5 | High | Effective in vitro |
属性
CAS 编号 |
17088-72-1 |
|---|---|
分子式 |
C26H50BrNO2 |
分子量 |
488.6 g/mol |
IUPAC 名称 |
2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-octylazanium;bromide |
InChI |
InChI=1S/C26H50NO2.BrH/c1-4-7-8-9-10-15-20-27(5-2,6-3)21-22-29-26(28)25(23-16-11-12-17-23)24-18-13-14-19-24;/h23-25H,4-22H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
DWUPDLOTOYWYQT-UHFFFAOYSA-M |
SMILES |
CCCCCCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
规范 SMILES |
CCCCCCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
Key on ui other cas no. |
17088-72-1 |
同义词 |
dicyclopentylacetoxy-beta-diethylaminoethyloctyl ammonium bromide penoctonium Ug 767 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















